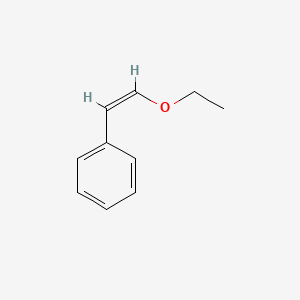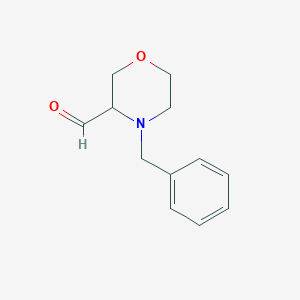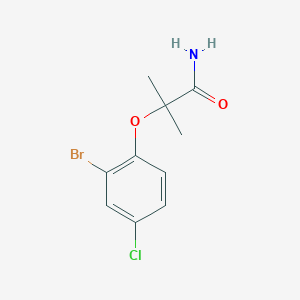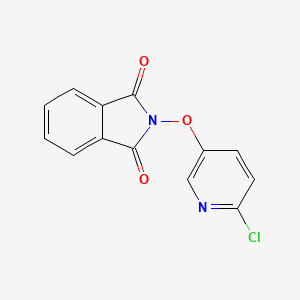
cis-Styryl ethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Styryl ethyl ether: is an organic compound with the molecular formula C₁₀H₁₂O. It is a type of α,β-unsaturated ether, characterized by the presence of a double bond between the alpha and beta carbon atoms adjacent to the ether oxygen. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction.
Alkoxymercuration of Alkenes: In this method, an alkene reacts with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by demercuration with sodium borohydride (NaBH₄) to yield the ether.
Industrial Production Methods: The industrial production of ethers like cis-Styryl ethyl ether often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to yield alkenes .
Análisis De Reacciones Químicas
Types of Reactions:
Cationic Copolymerization: cis-Styryl ethyl ether undergoes cationic copolymerization with various acetals in the presence of boron trifluoride etherate as a catalyst.
Acid-Catalyzed Hydrolysis: This compound can undergo acid-catalyzed hydrolysis, where it reacts with water in the presence of an acid to form the corresponding alcohol and aldehyde.
Common Reagents and Conditions:
Boron trifluoride etherate: Used as a catalyst in cationic copolymerization reactions.
Acids: Such as hydrochloric acid (HCl) for hydrolysis reactions.
Major Products:
Alcohols and Aldehydes: Formed from hydrolysis reactions.
Polymers: Resulting from copolymerization reactions.
Aplicaciones Científicas De Investigación
cis-Styryl ethyl ether has several applications in scientific research:
Polymer Chemistry: It is used in the study of cationic copolymerization reactions to understand the reactivity and properties of α,β-unsaturated ethers.
Material Science: The compound is investigated for its potential use in the synthesis of advanced materials with unique properties.
Organic Synthesis: It serves as a model compound for studying various organic reactions, including hydrolysis and polymerization.
Mecanismo De Acción
The mechanism of action of cis-Styryl ethyl ether in chemical reactions involves the formation of reactive intermediates such as carbocations during cationic copolymerization. The compound’s reactivity is influenced by the electronic and steric effects of substituents on the styryl group . In hydrolysis reactions, the ether bond is cleaved in the presence of an acid, leading to the formation of alcohol and aldehyde products .
Comparación Con Compuestos Similares
trans-Styryl ethyl ether: The trans isomer of cis-Styryl ethyl ether, which exhibits different reactivity and properties due to the geometric configuration of the double bond.
β-Ethoxystyrene: Another α,β-unsaturated ether with similar structural features but different reactivity.
Uniqueness: this compound is unique due to its specific geometric configuration, which affects its reactivity in various chemical reactions. The cis configuration leads to different steric and electronic effects compared to its trans counterpart, influencing its behavior in polymerization and hydrolysis reactions .
Propiedades
Número CAS |
13294-31-0 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
[(Z)-2-ethoxyethenyl]benzene |
InChI |
InChI=1S/C10H12O/c1-2-11-9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- |
Clave InChI |
FZHNODDFDJBMAS-HJWRWDBZSA-N |
SMILES isomérico |
CCO/C=C\C1=CC=CC=C1 |
SMILES canónico |
CCOC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B13027297.png)
![Ethyl4-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B13027311.png)

![Ethyl 2-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13027317.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B13027330.png)

![1-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13027336.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide](/img/structure/B13027353.png)

